REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([NH2:13])=[O:12])[N:3]=1.I.[F:15][C:16]([F:24])([F:23])[CH2:17][NH:18][C:19](=[NH:22])SC.C(Cl)(Cl)Cl.CO.N>>[F:15][C:16]([F:24])([F:23])[CH2:17][N:18]=[C:19]([NH2:22])[NH:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([NH2:13])=[O:12])[N:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
18.2 mg
|
Type
|
reactant
|
Smiles
|
NC1=NN(C=C1)CCCCC(=O)N
|
Name
|
(2,2,2-trifluoroethyl)-S-methylisothiourea hydroiodide
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
I.FC(CNC(SC)=N)(F)F
|
Name
|
CHCl3 MeOH ammonia
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO.N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 100° for 20 minutes
|
Duration
|
20 min
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CN=C(NC1=NN(C=C1)CCCCC(=O)N)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |